N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves a multi-step process. One common method includes the reaction of substituted anilines with cyclic ketones under acidic conditions to form the dibenzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent marker in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and antitumor activities.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptor sites on cell membranes, modulating the activity of neurotransmitters or enzymes involved in various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzodiazepines and related heterocyclic structures, such as:
1,4-Benzodiazepines: Known for their anxiolytic and sedative properties.
Thieno[3,2-d]pyrimidines: Exhibiting diverse biological activities.
Uniqueness
N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific structural features, which confer distinct photophysical properties and potential pharmacological activities . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25N3O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-7-oxo-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C27H25N3O2/c1-18-14-16-20(17-15-18)28-27(32)30-23-12-6-5-10-21(23)29-22-11-7-13-24(31)25(22)26(30)19-8-3-2-4-9-19/h2-6,8-10,12,14-17,26,29H,7,11,13H2,1H3,(H,28,32) |
InChI Key |
KPUGOTGYMVJPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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